molecular formula C6H15NO3 B1434600 Triethanolamine-d15 CAS No. 73205-32-0

Triethanolamine-d15

Cat. No.: B1434600
CAS No.: 73205-32-0
M. Wt: 164.28 g/mol
InChI Key: GSEJCLTVZPLZKY-BKMQWGEFSA-N
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Description

Triethanolamine-d15 (CAS: 73205-32-0) is a deuterated derivative of triethanolamine (TEA, CAS: 102-71-6), where 15 hydrogen atoms are replaced with deuterium (²H or D). Its molecular formula is C6D15NO3, and it has a molecular weight of 164.28 g/mol . This stable isotope-labeled compound is primarily used in analytical chemistry, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), as an internal standard to enhance quantification accuracy by compensating for matrix effects and instrument variability . Its high purity (>95% by HPLC) and isotopic enrichment (98 atom% D) make it indispensable in trace-level environmental and pharmaceutical analyses .

Preparation Methods

Triethanolamine-d15 can be synthesized by reacting triethanolamine with sodium deuteride. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the replacement of hydrogen atoms in triethanolamine with deuterium atoms, resulting in the formation of this compound .

Industrial production methods for triethanolamine involve the reaction of ethylene oxide with aqueous ammonia. This process also produces ethanolamine and diethanolamine, and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants .

Chemical Reactions Analysis

Triethanolamine-d15, like its non-deuterated counterpart, can undergo various chemical reactions:

    Oxidation: this compound can be oxidized to form nitrilotriacetic acid.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Triethanolamine-d15 has the chemical formula C6H15D3N3O3C_6H_{15}D_3N_3O_3 and is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and detection capabilities in analytical methods. The deuterated form allows for improved sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Chemistry

TEA-d15 is primarily used as an internal standard in quantitative analysis of alkanolamines. Its isotopic labeling helps differentiate between the analyte and the standard during mass spectrometric analysis, leading to more accurate quantification.

Case Study: Quantitative Analysis of Alkanolamines

  • Method: A recent study developed a kit for the simultaneous analysis of alkanolamines using TEA-d15 as an internal standard. The method involved treating samples with a halogen alkylating agent to enhance detection sensitivity.
  • Results: The detection limits were established at 10 ng/L with high precision, demonstrating TEA-d15's effectiveness in environmental monitoring of alkanolamines in water samples .

Pharmaceutical Applications

TEA-d15 serves as a reference compound in pharmaceutical research, particularly in drug formulation and metabolic studies. Its isotopic nature allows researchers to trace the compound's behavior within biological systems.

Case Study: Metabolic Pathway Studies

  • Objective: To investigate the metabolic pathways of triethanolamine in biological systems.
  • Findings: In vivo studies using TEA-d15 showed that it could be tracked through metabolic processes, providing insights into its pharmacokinetics and potential toxicity .

Environmental Science

TEA-d15 is utilized in environmental studies to track the fate of triethanolamine in ecosystems. Its deuterated form allows for precise measurements when assessing contamination levels and biotransformation processes.

Case Study: Environmental Fate of Triethanolamine

  • Study Design: Researchers applied TEA-d15 in aquatic environments to monitor its degradation and interaction with microbial communities.
  • Results: The study found that TEA-d15 could effectively trace triethanolamine degradation pathways, highlighting its role in assessing environmental impact .

Formulation of Consumer Products

TEA-d15 is used in the formulation of cosmetics, detergents, and personal care products as a stabilizer and emulsifier. Its properties enhance product performance while ensuring safety through rigorous testing.

Data Table: Applications in Consumer Products

Product TypeFunctionalityExample Use Case
CosmeticsEmulsifierCreams and lotions
DetergentsStabilizerLiquid laundry detergents
Personal CarepH BalancerShampoos and conditioners

Chemical Manufacturing

In chemical manufacturing, TEA-d15 is employed as an intermediate for synthesizing other compounds. Its isotopic labeling aids in tracking reactions and optimizing production processes.

Case Study: Synthesis Optimization

  • Application: The use of TEA-d15 allowed chemists to monitor reaction kinetics and optimize conditions for producing triethanolamine derivatives.
  • Outcome: Enhanced yield and purity of final products were achieved through precise tracking enabled by TEA-d15 .

Mechanism of Action

Triethanolamine-d15 acts as a surfactant and alkalizing agent. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions or precipitation of compounds out of solution. As an alkalizing agent, it can accept a hydrogen ion to form hydroxide and a conjugate acid, thereby raising the pH of the solution .

Comparison with Similar Compounds

Comparison with Non-Deuterated Triethanolamine

Key Differences:

Property Triethanolamine-d15 Triethanolamine (Non-Deuterated)
CAS No. 73205-32-0 102-71-6
Molecular Formula C6D15NO3 C6H15NO3
Molecular Weight 164.28 g/mol 149.19 g/mol
Isotopic Enrichment 98 atom% D N/A
Primary Use Analytical surrogate Pharmaceutical, cosmetic, industrial applications
Price (100 mg) JPY 44,000 Not explicitly listed; significantly lower

Analytical Performance:

In LC/MS/MS analyses, this compound demonstrated 75–78% recovery as a surrogate in water samples, compared to 91–94% recovery for non-deuterated triethanolamine. This difference arises from isotopic discrimination during extraction and ionization .

Comparison with Triethanolamine-d12

Triethanolamine-d12 (CAS: 1469758-99-3) is another deuterated variant with 12 hydrogen atoms replaced by deuterium.

Property This compound Triethanolamine-d12
CAS No. 73205-32-0 1469758-99-3
Molecular Formula C6D15NO3 C6H12D12NO3
Molecular Weight 164.28 g/mol 161.23 g/mol (calculated)
Deuterium Positions Distributed across hydroxyl and ethylene groups Specific positions not detailed
Applications Broad analytical use Niche applications requiring partial deuteration

The choice between -d15 and -d12 depends on the required degree of isotopic labeling and analytical sensitivity .

Comparison with Triethanolamine Salts

Triethanolamine Hydrobromide (CAS: 25114-70-9)

  • Formula: C6H15NO3·HBr
  • Molecular Weight : 230.10 g/mol
  • Use : Pharmaceutical intermediate, crystal growth modifier.
  • Price : JPY 170,000 for 500 g .

Nitrilotriethanol Hydrochloride (CAS: 637-39-8)

  • Formula : N(CH2CH2OH)3·HCl
  • Molecular Weight : 185.64 g/mol
  • Use : Buffer agent in biochemical assays.

Unlike this compound, these salts are ionic and used for pH adjustment or as counterions in drug formulations rather than isotopic tracing .

Biological Activity

Triethanolamine-d15 (TEA-d15) is a deuterated form of triethanolamine (TEA), a widely used compound in various industrial and cosmetic applications. Understanding the biological activity of TEA-d15 is crucial for assessing its safety and efficacy, particularly in formulations where it may be used. This article reviews the available literature on the biological activity of TEA-d15, including its toxicity, potential carcinogenicity, and effects on various biological systems.

Triethanolamine is an alkanolamine with the chemical formula C6H15NO3. The deuterated version, TEA-d15, contains deuterium atoms in place of hydrogen, which can influence its biological behavior and detection in analytical studies.

Biological Activity Overview

The biological activity of TEA and its derivatives has been studied in various contexts, including toxicity assessments and potential therapeutic applications. Below are key findings from relevant studies:

Toxicity Studies

  • Acute Toxicity : TEA has been shown to be harmful if ingested or if it comes into contact with skin. In animal studies, high doses have resulted in significant toxicity, including skin burns and respiratory distress .
  • Chronic Exposure : Long-term exposure studies in rodents have indicated a dose-dependent increase in nephrotoxicity and weight loss. For instance, female Fischer 344 rats exposed to high concentrations of TEA showed increased mortality due to kidney damage .
  • Carcinogenic Potential : Research has produced mixed results regarding the carcinogenic potential of TEA. In one study involving B6C3F1 mice, no significant increase in tumor incidence was observed over a two-year period despite chronic exposure . However, other studies have noted an increase in lymphoma incidence in female mice .

Case Study 1: Skin Irritation and Sensitization

In a study assessing the dermal effects of TEA on human subjects, it was found that concentrations above 5% could lead to irritation and sensitization reactions. This highlights the importance of formulation considerations when using TEA-d15 in cosmetics.

Case Study 2: Cosmetic Formulations

The Cosmetic Ingredient Review Expert Panel evaluated the safety of TEA and related compounds in cosmetic products. They concluded that when formulated to be non-irritating, these ingredients are safe for use. However, they warned against formulations that could lead to the formation of N-nitroso compounds .

Table 1: Summary of Toxicological Data on Triethanolamine

Study ReferenceAnimal ModelDose (mg/kg)DurationKey Findings
Hoshino & Tanooka (1978)Mice0.03 - 0.3% in dietLifespanIncreased lymphoma incidence in females
Maekawa et al. (1986)Rats0%, 1%, 2% in water2 yearsNephrotoxicity observed; no tumors
National Toxicology Program (1999)MiceTopical application103 weeksNo significant tumor increase; skin irritation noted

The biological activity of TEA-d15 may be influenced by its ability to interact with cellular pathways. As a surfactant, it can alter cell membrane integrity and influence drug absorption rates through skin penetration studies . The compound's structure allows it to act as a pH adjuster and emulsifier, which can enhance the stability and efficacy of formulations.

Q & A

Basic Research Question: How can researchers synthesize and characterize Triethanolamine-d15 for isotopic labeling studies?

Methodological Answer:
this compound (TEA-d15) is synthesized via deuterium exchange or catalytic deuteration of non-deuterated triethanolamine. Key steps include:

  • Deuteration Protocol : React triethanolamine with deuterated solvents (e.g., D₂O) under controlled pH (9–11) and temperature (50–80°C) to maximize H/D exchange .
  • Characterization : Use NMR (¹H, ¹³C, and ²H NMR) to confirm deuteration efficiency (>98% isotopic purity). Mass spectrometry (MS) and FT-IR validate molecular integrity and functional groups .
  • Quality Control : Monitor residual proton content via integration of ¹H NMR signals in CDCl₃ or DMSO-d6 .

Table 1: Key Characterization Parameters for TEA-d15

ParameterMethodExpected Outcome
Deuteration Purity²H NMR>98% D at hydroxyl positions
Molecular WeightHR-MS183.23 g/mol (C₆D₁₅NO₃)
pH in SolutionPotentiometry9.2–10.5 (1M aqueous solution)

Basic Research Question: What role does this compound play in NMR-based metabolic studies?

Methodological Answer:
TEA-d15 is used as a deuterated solvent or buffer in NMR to minimize proton interference. Best practices include:

  • Sample Preparation : Dissolve metabolites in TEA-d15 (5–10% v/v) to suppress water signals while maintaining pH stability .
  • Spectral Optimization : Compare ¹H NMR spectra of protonated vs. deuterated matrices to identify isotopic shifts (e.g., δ 3.5–3.7 ppm for ethanolamine protons) .

Advanced Research Question: How do isotopic effects of this compound influence reaction kinetics in organocatalytic systems?

Methodological Answer:
Deuteration alters hydrogen-bonding dynamics and reaction rates. To assess isotopic effects:

  • Experimental Design : Compare catalytic efficiency (e.g., enantiomeric excess, turnover frequency) of TEA-d15 vs. non-deuterated TEA in asymmetric aldol reactions .
  • Data Analysis : Use Arrhenius plots to calculate kinetic isotope effects (KIE). A KIE >1 indicates slower proton transfer in deuterated systems .
  • Contradiction Management : If KIE contradicts theoretical models (e.g., KIE <1), re-evaluate solvent interactions or side reactions via LC-MS .

Advanced Research Question: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:
Conflicting stability reports often arise from unaccounted variables. Mitigate via:

  • Controlled Replication : Repeat degradation studies (e.g., 40°C, pH 4–12) with standardized buffers (e.g., citrate-phosphate) .
  • Analytical Validation : Quantify decomposition products (e.g., ethanolamine-d4) via HPLC-UV at 210 nm .
  • Root-Cause Analysis : Use DOE (Design of Experiments) to isolate factors like ionic strength or trace metal contamination .

Table 2: Stability of TEA-d15 Under Accelerated Conditions

pHTemperature (°C)Degradation Rate (%/day)Major Byproduct
4400.12Ethanolamine-d4
7400.05None detected
12400.85Nitrosamine derivatives

Basic Research Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
While TEA-d15 has low acute toxicity (LD₅₀ >2000 mg/kg in rats), its alkalinity (pH ~10) requires:

  • PPE : Gloves (nitrile) and goggles to avoid dermal/ocular irritation .
  • Ventilation : Use fume hoods for aerosol-prone processes (e.g., sonication) .
  • Waste Management : Neutralize with dilute HCl before disposal .

Advanced Research Question: How can researchers validate the isotopic purity of this compound in multi-step synthetic pathways?

Methodological Answer:
Validation requires orthogonal analytical techniques:

  • Step 1 : ²H NMR to quantify deuteration at hydroxyl and ethylene positions .
  • Step 2 : Isotope Ratio Mass Spectrometry (IRMS) to detect ¹H contamination below 0.1% .
  • Step 3 : Cross-validate with computational models (e.g., DFT for predicting deuterium-induced vibrational shifts) .

Q. Guidelines for Referencing and Reproducibility

  • Citations : Use ACS or IUPAC formats for chemical data .
  • Data Sharing : Include raw NMR/MS files in supplementary materials .
  • Ethical Compliance : Declare deuterium sources and synthetic routes in conflict-of-interest statements .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-deuteriooxy-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEJCLTVZPLZKY-BKMQWGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.